5-(4-Butoxy-3-methoxyphenyl)-9-chloro-2-(4-ethoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine
Description
This compound belongs to the pyrazolo-benzoxazine class, characterized by a fused heterocyclic core incorporating pyrazole and oxazine moieties. Its structure features three distinct substituents:
- 4-Butoxy-3-methoxyphenyl group: A bulky alkoxy-substituted aromatic ring at position 3.
- 4-Ethoxyphenyl group: A smaller alkoxy-substituted aromatic ring at position 2.
- Chlorine atom: An electron-withdrawing substituent at position 7.
The combination of alkoxy groups (butoxy, methoxy, ethoxy) and chlorine likely influences its electronic properties, solubility, and steric profile.
Properties
Molecular Formula |
C29H31ClN2O4 |
|---|---|
Molecular Weight |
507.0 g/mol |
IUPAC Name |
5-(4-butoxy-3-methoxyphenyl)-9-chloro-2-(4-ethoxyphenyl)-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine |
InChI |
InChI=1S/C29H31ClN2O4/c1-4-6-15-35-27-13-9-20(16-28(27)33-3)29-32-25(23-17-21(30)10-14-26(23)36-29)18-24(31-32)19-7-11-22(12-8-19)34-5-2/h7-14,16-17,25,29H,4-6,15,18H2,1-3H3 |
InChI Key |
DSOVBAMXTHNLQE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=C(C=C(C=C1)C2N3C(CC(=N3)C4=CC=C(C=C4)OCC)C5=C(O2)C=CC(=C5)Cl)OC |
Origin of Product |
United States |
Preparation Methods
The synthesis of 5-(4-Butoxy-3-methoxyphenyl)-9-chloro-2-(4-ethoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine involves multiple steps and specific reaction conditionsThe reaction conditions often require the use of catalysts, specific temperatures, and solvents to ensure the desired product is obtained with high purity and yield .
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group in the compound can be substituted with other groups using nucleophilic substitution reactions.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to yield different products.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperatures ranging from room temperature to reflux conditions .
Scientific Research Applications
Chemistry
In the field of chemistry, 5-(4-Butoxy-3-methoxyphenyl)-9-chloro-2-(4-ethoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine serves as a building block for synthesizing more complex molecules. Its unique structure allows chemists to explore new synthetic pathways and develop novel materials with enhanced properties.
Biology
Research has indicated that this compound may possess significant biological activities. Studies have focused on its potential antimicrobial and anticancer properties:
- Antimicrobial Activity : Preliminary investigations suggest that the compound exhibits inhibitory effects against various bacterial strains.
- Anticancer Properties : In vitro studies have shown that derivatives of benzoxazines can inhibit the proliferation of cancer cells. For instance, compounds similar to 5-(4-Butoxy-3-methoxyphenyl)-9-chloro-2-(4-ethoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine have demonstrated effectiveness against pancreatic (MIA PaCa-2), breast (MDA-MB-231), and prostate (PC-3) cancer cells .
Medicine
The potential medicinal applications of this compound are under active investigation. Its mechanisms of action involve interactions with specific molecular targets within the body:
- Pharmaceutical Development : Ongoing research aims to evaluate its efficacy as a pharmaceutical agent for treating various diseases. The compound's ability to bind to enzymes or receptors suggests possible therapeutic applications in managing conditions such as cancer and inflammation.
Industry
In industrial applications, 5-(4-Butoxy-3-methoxyphenyl)-9-chloro-2-(4-ethoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine is utilized in developing new materials with specific properties:
- Polymers and Coatings : The unique chemical structure allows for modifications that can enhance the performance characteristics of polymers and coatings used in various applications.
Mechanism of Action
The mechanism of action of 5-(4-Butoxy-3-methoxyphenyl)-9-chloro-2-(4-ethoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Structural and Electronic Analysis
- Halogens: Chlorine (target compound) vs. bromine () alters electronegativity and van der Waals interactions. Bromine’s larger atomic radius may improve binding affinity in hydrophobic pockets . Aromatic vs. Heteroaromatic Substituents: The 2-furyl group in introduces a planar heterocycle, reducing steric hindrance but limiting π-π stacking compared to phenyl rings .
Molecular Weight Trends :
Biological Activity
5-(4-Butoxy-3-methoxyphenyl)-9-chloro-2-(4-ethoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine is a complex organic compound that has garnered interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a dihydropyrazolo-benzoxazine framework with various substituents that may influence its biological properties. The presence of the butoxy and methoxy groups is particularly noteworthy as they can enhance lipophilicity and modulate interactions with biological targets.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. It is believed to exert its effects through:
- Inhibition of Enzymatic Activity : Similar compounds have shown the ability to inhibit key enzymes involved in cellular signaling pathways.
- Modulation of Receptor Activity : The structural components may allow for binding to various receptors, potentially influencing neurotransmitter systems.
Biological Activity Overview
Research has indicated that derivatives of benzoxazine compounds can exhibit a range of biological activities, including:
- Antiproliferative Effects : Some studies have demonstrated that related compounds can inhibit cancer cell proliferation by inducing apoptosis or cell cycle arrest.
- Antimicrobial Properties : Certain derivatives have shown effectiveness against bacterial and fungal pathogens.
Table 1: Summary of Biological Activities
Structure-Activity Relationships (SAR)
The biological activity of 5-(4-butoxy-3-methoxyphenyl)-9-chloro-2-(4-ethoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine can be influenced by:
- Substituent Positioning : The position and type of substituents on the aromatic rings affect potency and selectivity.
- Functional Group Variation : Changes in functional groups can lead to significant differences in biological activity.
Case Study: Antiproliferative Activity
A study focusing on similar heterocycles revealed that modifications in the methoxy and butoxy groups significantly affected their antiproliferative activity against MGC-803 cells. The compound exhibited an IC50 value indicative of potent activity, suggesting a potential for development as an anticancer agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
